molecular formula C20H22N6O2S B505345 N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea

N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea

Cat. No.: B505345
M. Wt: 410.5g/mol
InChI Key: YSHRIXRXNWQIIF-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the benzamide core. The benzyloxy group is introduced through a nucleophilic substitution reaction, while the tetrazolyl carbamothioyl group is added via a series of condensation and cyclization reactions. Common reagents used in these reactions include benzyl chloride, sodium azide, and thiourea. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the tetrazolyl carbamothioyl group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea
  • 3,4,5-Tris(benzyloxy)benzoic Acid
  • 2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Uniqueness

This compound is unique due to its combination of a benzyloxy group and a tetrazolyl carbamothioyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5g/mol

IUPAC Name

N-[(2-butyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C20H22N6O2S/c1-2-3-12-26-24-19(23-25-26)22-20(29)21-18(27)16-10-7-11-17(13-16)28-14-15-8-5-4-6-9-15/h4-11,13H,2-3,12,14H2,1H3,(H2,21,22,24,27,29)

InChI Key

YSHRIXRXNWQIIF-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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